(4-Methoxy-1-naphthalenemethyl)guanidine sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

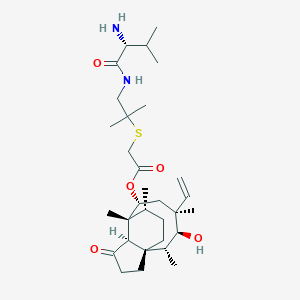

Glycyl-H 1152 is a selective and potent inhibitor of Rho-associated kinases (ROCK), specifically ROCK2. It is a glycylated isoquinoline compound derived from the therapeutically important ROCK inhibitor HA-1077 (fasudil). Glycyl-H 1152 exhibits better specificity and potency compared to other ROCK inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-H 1152 involves the glycylation of the isoquinoline compound. The detailed synthetic route and reaction conditions are proprietary and not widely published.

Industrial Production Methods

Industrial production methods for Glycyl-H 1152 are not extensively documented in the public domain. The compound is typically produced in specialized laboratories and research facilities that adhere to strict quality control and regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Glycyl-H 1152 primarily undergoes inhibition reactions where it interacts with specific kinases. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The compound is stable under standard laboratory conditions and does not require special reagents for its stability. It is soluble in solvents such as dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at pH 7.2 .

Major Products Formed

The primary product formed from the interaction of Glycyl-H 1152 with its target kinases is the inhibited kinase complex. This interaction is crucial for its biological activity .

Scientific Research Applications

Glycyl-H 1152 has several scientific research applications, particularly in the fields of biology and medicine:

Tocolytic Agent: It has been identified as a potent inhibitor of uterine contractility, making it a potential candidate for preventing preterm birth.

Cellular Functions: The compound plays a significant role in regulating cytoskeletal stability, cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal.

Mechanism of Action

Glycyl-H 1152 exerts its effects by selectively inhibiting Rho-associated kinases, particularly ROCK2. This inhibition disrupts the signaling pathways that regulate cytoskeletal stability and smooth muscle contraction. The molecular targets include ROCK2, Aurora A kinase, Ca2+/calmodulin-dependent kinase type II, and protein kinase G .

Comparison with Similar Compounds

Similar Compounds

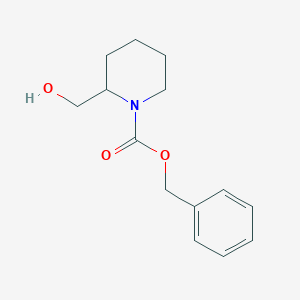

HA-1077 (Fasudil): The parent compound from which Glycyl-H 1152 is derived.

Y-27632: Another ROCK inhibitor with lower potency compared to Glycyl-H 1152.

HC-067047: A novel tocolytic agent with similar applications but lower potency compared to Glycyl-H 1152.

Uniqueness

Glycyl-H 1152 stands out due to its higher specificity and potency in inhibiting ROCK2. It exhibits better selectivity compared to other ROCK inhibitors, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No. |

101517-09-3 |

|---|---|

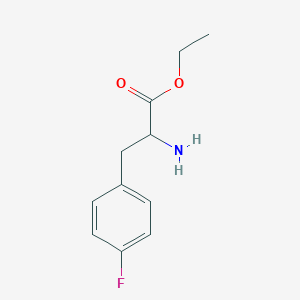

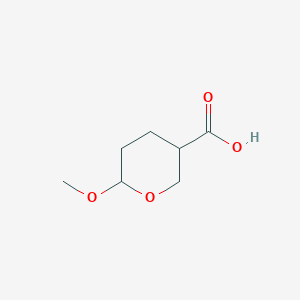

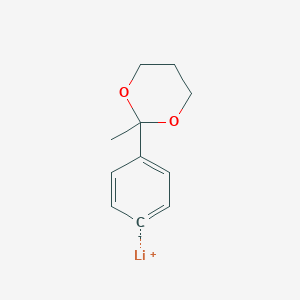

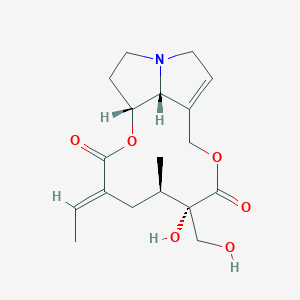

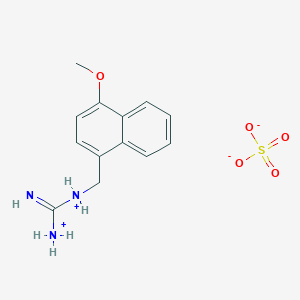

Molecular Formula |

C13H17N3O5S |

Molecular Weight |

327.36 g/mol |

IUPAC Name |

[amino(azaniumylidene)methyl]-[(4-methoxynaphthalen-1-yl)methyl]azanium;sulfate |

InChI |

InChI=1S/C13H15N3O.H2O4S/c1-17-12-7-6-9(8-16-13(14)15)10-4-2-3-5-11(10)12;1-5(2,3)4/h2-7H,8H2,1H3,(H4,14,15,16);(H2,1,2,3,4) |

InChI Key |

UTKYHUMQCYYUGO-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=[NH2+])N.[O-]S(=O)(=O)[O-] |

Isomeric SMILES |

COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |

Synonyms |

(azaniumylcarbonimidoyl)-[(4-methoxynaphthalen-1-yl)methyl]azanium sul fate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.